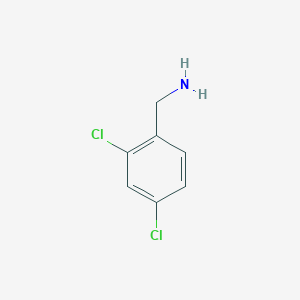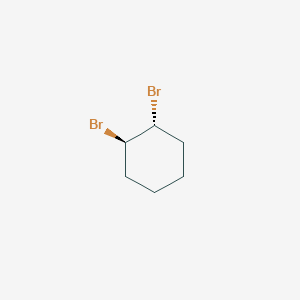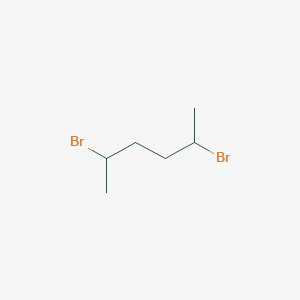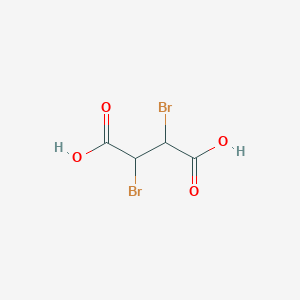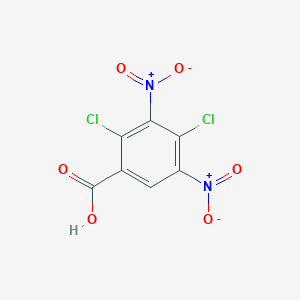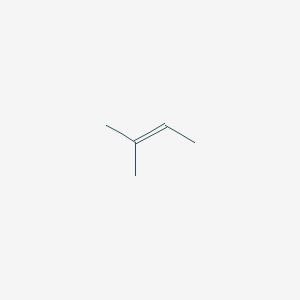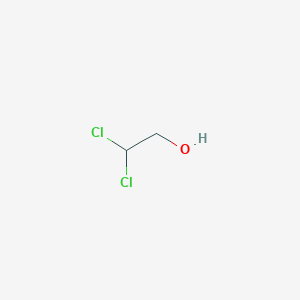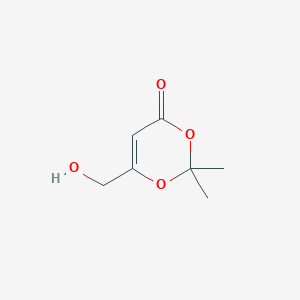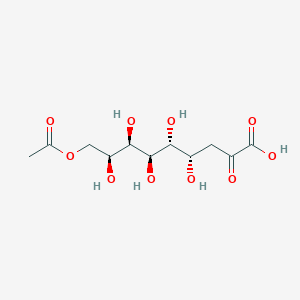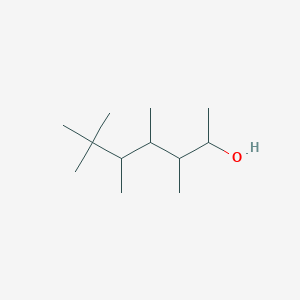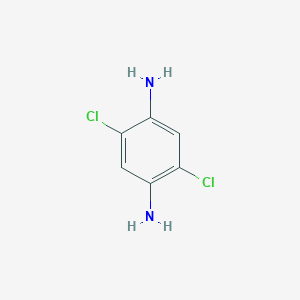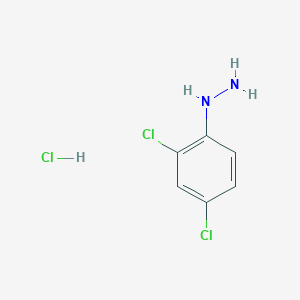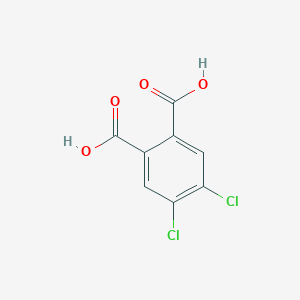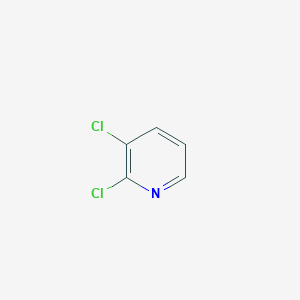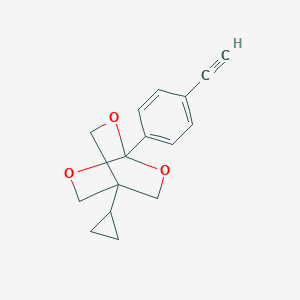
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-, also known as TBOA, is a potent and selective blocker of glutamate transporters. It is widely used in scientific research for its ability to inhibit glutamate reuptake, which can lead to increased extracellular glutamate levels and subsequent excitotoxicity.
作用机制
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- blocks glutamate transporters by binding to the substrate binding site, which prevents the transporter from taking up glutamate. This leads to increased extracellular glutamate levels and subsequent excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
生化和生理效应
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has been shown to increase extracellular glutamate levels in the brain and to induce excitotoxicity in neuronal cultures. In vivo studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can induce seizures and neuronal damage in the hippocampus and cortex. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has also been shown to increase dopamine release in the nucleus accumbens, which is implicated in drug addiction.
实验室实验的优点和局限性
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is a potent and selective blocker of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders and drug addiction. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has some limitations for lab experiments. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly toxic and can induce seizures and neuronal damage at high concentrations. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also unstable in aqueous solutions and must be stored in organic solvents.
未来方向
There are many future directions for 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- research. One direction is to develop new 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- analogs with improved stability and lower toxicity. Another direction is to study the role of glutamate transporters in other neurological disorders, such as Parkinson's disease and multiple sclerosis. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can also be used to study the role of glutamate transporters in non-neuronal cells, such as astrocytes and microglia. Finally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be used to develop new treatments that target glutamate transporters for neurological disorders and drug addiction.
合成方法
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-ethynylphenol, followed by the synthesis of 4-ethynylphenylacetylene. The final step involves the reaction of 4-ethynylphenylacetylene with 2,6,7-trioxabicyclo[2.2.2]oct-4-ene-3,5-dione in the presence of a palladium catalyst. The resulting product is 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-.
科学研究应用
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is used to study the role of glutamate transporters in these disorders and to develop new treatments that target glutamate transporters. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also used to study the role of glutamate transporters in drug addiction, as glutamate is involved in reward pathways in the brain.
属性
CAS 编号 |
131505-50-5 |
|---|---|
产品名称 |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
分子式 |
C16H16O3 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
4-cyclopropyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H16O3/c1-2-12-3-5-14(6-4-12)16-17-9-15(10-18-16,11-19-16)13-7-8-13/h1,3-6,13H,7-11H2 |
InChI 键 |
NOAIQTBLUUNEGS-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
规范 SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
其他 CAS 编号 |
131505-50-5 |
同义词 |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



